5'-デオキシ-5-フルオロシチジン
概要
説明
5'-デオキシ-5-フルオロシチジンは、医薬品化学の分野で重要な役割を果たす合成ヌクレオシドアナログです。これは、癌治療に使用されるプロドラッグであるカペシタビンの中間代謝産物です。 この化合物は、DNA合成を阻害する能力で知られており、癌研究と治療において貴重なツールとなっています .
科学的研究の応用
5’-deoxy-5-Fluorocytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various nucleoside analogs.
Biology: Studied for its role in DNA synthesis inhibition and its effects on cellular processes.
Medicine: Primarily used in cancer research and therapy, particularly in the treatment of solid tumors.
Industry: Employed in the production of capecitabine and other related compounds.
作用機序
5'-デオキシ-5-フルオロシチジンの作用機序は、DNA合成の強力な阻害剤である5-フルオロウラシルへの変換を含みます。この変換は、一連の酵素反応によって起こります。
カルボキシエステラーゼ: 肝臓でカペシタビンを5'-デオキシ-5-フルオロシチジンに変換します。
シチジンデアミナーゼ: 肝臓と腫瘍組織で5'-デオキシ-5-フルオロシチジンを5'-デオキシ-5-フルオロウリジンに変換します。
チミジンホスホリラーゼ: 腫瘍組織で5'-デオキシ-5-フルオロウリジンを5-フルオロウラシルに変換します.
生化学分析
Biochemical Properties
5’-Deoxy-5-fluorocytidine interacts with key enzymes such as carboxylesterase, cytidine deaminase, and thymidine phosphorylase . These enzymes convert 5’-Deoxy-5-fluorocytidine into 5’-deoxy-5-fluorouridine in the liver and tumor tissues, and finally, into 5-fluorouracil .
Cellular Effects
5’-Deoxy-5-fluorocytidine has shown efficacy against pancreatic cancer lines (PDAC) in vitro . The cytotoxicity of this compound occurs only after its conversion to 5-fluorouracil .
Molecular Mechanism
The molecular mechanism of 5’-Deoxy-5-fluorocytidine involves its conversion to 5-fluorouracil. This conversion is facilitated by the enzymes carboxylesterase, cytidine deaminase, and thymidine phosphorylase . The synthesized compounds have the ability to bind via hydrogen bonding between a specific acetate group of the sugar moiety and Ser228, which belongs to the catalytic triad that causes hydrolysis .
Metabolic Pathways
5’-Deoxy-5-fluorocytidine is involved in the pyrimidine salvage pathway . It is converted by carboxylesterase to 5’-deoxy-5-fluorocytidine in the liver, then by cytidine deaminase to 5’-deoxy-5-fluorouridine in the liver and tumor tissues, and finally, by thymidine phosphorylase to 5-fluorouracil .
準備方法
合成経路と反応条件
5'-デオキシ-5-フルオロシチジンの調製には、いくつかのステップが含まれます。一般的な方法の1つは、トリフルオロメタンスルホン酸トリメチルシリルエステルを触媒として使用することです。このプロセスは、5-フルオロシトシンのシリル化から始まり、続いて5-デオキシ-トリアセチルリボースが添加されます。 反応は、通常0℃付近の低温で、無水1,2-エチレンジクロリド中で行われます .
工業生産方法
工業規模での生産では、プロセスが最適化され、高収率と品質が確保されています。トリフルオロメタンスルホン酸トリメチルシリルエステルを触媒として使用することは、その効率性と簡便さのために特に有利です。 最終生成物は、結晶化と精製工程を経て得られ、98%以上の純度が保証されています .
化学反応の分析
反応の種類
5'-デオキシ-5-フルオロシチジンは、以下を含むさまざまな化学反応を起こします。
酸化: シチジンデアミナーゼによる5'-デオキシ-5-フルオロウリジンへの変換。
還元: この化合物では一般的に観察されません。
置換: ヒドロキシケイ皮酸との抱合体の形成.
一般的な試薬と条件
酸化: シチジンデアミナーゼは、酸化プロセスに関与する主要な酵素です。
主要な生成物
5'-デオキシ-5-フルオロウリジン: シチジンデアミナーゼの作用によって形成されます.
ヒドロキシケイ皮酸との抱合体: これらの抱合体は、抗癌活性を示すことが示されています.
科学研究への応用
5'-デオキシ-5-フルオロシチジンは、科学研究において幅広い用途を持っています。
化学: さまざまなヌクレオシドアナログの合成における構成要素として使用されます。
生物学: DNA合成阻害における役割とその細胞プロセスへの影響について研究されています。
類似化合物との比較
5'-デオキシ-5-フルオロシチジンは、その特定の酵素変換経路とそのカペシタビンの中間代謝産物としての役割により、独自のものとなっています。類似の化合物には、以下が含まれます。
5-フルオロウラシル: 直接DNA合成を阻害しますが、薬物動態が異なります。
5'-デオキシ-5-フルオロウリジン: カペシタビンの変換経路における別の中間体です.
2'-デオキシ-5-フルオロシチジン: 同様の抗腫瘍活性を有するピリミジンアナログです.
これらの化合物は、同様の作用機序を共有していますが、代謝経路と薬物動態のプロファイルが異なります。
生物活性
5'-Deoxy-5-fluorocytidine (DFCR) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology. As a prodrug of 5-fluorouracil (5-FU), DFCR undergoes metabolic conversion to exert its antitumor effects. This article delves into the biological activity of DFCR, highlighting its mechanisms, efficacy against various cancer types, and relevant research findings.
DFCR is primarily metabolized in the body to 5-fluorouridine (5-FUR) and subsequently to 5-FU. The pharmacological activity of DFCR is largely attributed to its ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition disrupts the proliferation of cancer cells by impeding their ability to replicate DNA effectively.
- Metabolic Pathway :
- Conversion : DFCR → 5'-deoxy-5-fluorouridine (DFUR) → 5-FU
- Enzymatic Activity : Thymidylate synthase inhibition leads to reduced DNA synthesis.
Antitumor Activity
DFCR has demonstrated significant antitumor activity in various preclinical models. A study evaluating DFCR against pancreatic cancer cell lines reported IC50 values ranging from 14 μM to 45 μM, indicating its potential effectiveness compared to standard treatments like 5-FU . The compound was particularly effective against primary BxPC-3 cells, with a selectivity index suggesting lower toxicity to normal cells.
Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|
BxPC-3 | 14-45 | ~7 |
AsPC-1 | 37-133 | - |
Case Studies
- Pancreatic Cancer : In vitro studies have shown that DFCR conjugates with hydroxycinnamic acids exhibit enhanced anti-pancreatic cancer activity, indicating the potential for combination therapies .
- Clinical Trials : A Phase II study assessed the efficacy of DFUR (the metabolite of DFCR) in patients with metastatic pancreatic cancer. The results indicated a promising response rate, supporting the use of fluoropyrimidines in clinical settings .
Pharmacokinetics and Drug Monitoring
The pharmacokinetics of DFCR are crucial for understanding its therapeutic window and optimizing treatment regimens. Recent studies have developed robust methods for monitoring plasma concentrations of DFCR and its metabolites using high-performance liquid chromatography (HPLC), which can facilitate personalized medicine approaches in chemotherapy .
In Vitro Studies
Research indicates that DFCR exhibits antiviral properties as well, particularly against influenza viruses. In vitro assays demonstrated that DFCR could inhibit viral replication effectively at low concentrations, showcasing its versatility beyond oncological applications .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of DFCR derivatives with target enzymes such as carboxylesterase CES2, which is involved in its metabolic activation. These studies suggest that modifications to the DFCR structure could enhance its efficacy and selectivity .
特性
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNABXSEHNLERR-ZIYNGMLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216543 | |
Record name | 5'-Deoxy-5-fluorocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66335-38-4 | |
Record name | 5′-Deoxy-5-fluorocytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66335-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Deoxy-5-fluorocytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066335384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Deoxy-5-fluorocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-Deoxy-5-fluorocytidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5'-DEOXY-5-FLUOROCYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RWB05I6ON | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5'-Deoxy-5-fluorocytidine contribute to the anti-cancer activity of capecitabine?
A1: 5'-DFCR is a key intermediate in the metabolic activation of capecitabine to 5-fluorouracil (5-FU) [, , , ]. Capecitabine undergoes a three-step enzymatic conversion, first to 5'-DFCR by carboxylesterase primarily in the liver []. 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme found in various tissues, including tumors []. Finally, 5'-DFUR is converted to the active drug 5-FU by thymidine phosphorylase (dThdPase), an enzyme preferentially located in tumor tissues [, , ].
Q2: Why is the tumor-selective activation of capecitabine important?
A2: The higher concentration of dThdPase in tumor tissues compared to healthy tissues allows for a localized conversion of 5'-DFUR to 5-FU. This targeted approach aims to increase efficacy while minimizing systemic exposure to 5-FU, potentially reducing side effects [, , ].
Q3: How does 5-FU, the final metabolite of capecitabine, exert its anti-cancer effects?
A3: 5-FU inhibits DNA synthesis by targeting thymidylate synthase, an enzyme crucial for DNA replication and repair []. This inhibition disrupts DNA synthesis and ultimately leads to tumor cell death.
Q4: Are there any factors that can influence the efficacy of capecitabine?
A4: Yes, the efficacy of capecitabine is influenced by the levels of enzymes involved in its metabolism. Studies have shown a positive correlation between capecitabine efficacy and the ratio of dThdPase to dihydropyrimidine dehydrogenase (DPD) activities in tumors [, ]. High dThdPase levels promote 5-FU generation, while low DPD levels reduce 5-FU degradation, both contributing to increased efficacy.
Q5: Are there any strategies to enhance the efficacy of capecitabine?
A5: Research suggests that combining capecitabine with agents that upregulate dThdPase, such as taxanes, Taxotere, and X-ray irradiation, can enhance its efficacy [, ]. These agents stimulate dThdPase expression in tumors, leading to increased conversion of 5'-DFUR to 5-FU and enhanced anti-cancer effects.
Q6: What is the pharmacokinetic profile of 5'-Deoxy-5-fluorocytidine?
A6: 5'-DFCR exhibits rapid absorption and a short half-life in both monkeys and mice. In monkeys, the half-life is less than 1 hour, while in mice, it ranges from 1 to 4 hours []. The pharmacokinetic profile aligns with the observed activities of enzymes involved in capecitabine metabolism in each species.
Q7: How does food intake affect the pharmacokinetics of capecitabine and its metabolites?
A7: Food intake significantly affects the pharmacokinetics of capecitabine and its metabolites. Studies show that food intake reduces the maximum plasma concentration (Cmax) and area under the curve (AUC) of capecitabine and its metabolites []. This effect is most pronounced for capecitabine and gradually decreases with subsequent metabolites. Despite these changes, the elimination half-life remains unaffected.
Q8: What is known about the toxicity profile of 5'-Deoxy-5-fluorocytidine?
A8: While 5'-DFCR itself is an intermediate metabolite, information about its specific toxicity is limited. Most research focuses on the toxicity profile of capecitabine and its final active metabolite, 5-FU.
Q9: Are there any animal models suitable for assessing the safety of capecitabine?
A9: Monkeys are considered suitable animal models for assessing the safety of capecitabine, as their metabolic enzymes involved in capecitabine activation closely resemble those in humans []. In contrast, rodents exhibit different distribution patterns of these enzymes, potentially influencing the translatability of toxicity findings.
Q10: What analytical methods are used to study capecitabine and its metabolites?
A10: Various analytical techniques are employed to characterize and quantify capecitabine and its metabolites. High-performance liquid chromatography (HPLC) [, , , ], often coupled with mass spectrometry (MS) [, , ], is widely used to measure drug concentrations in biological samples.
Q11: Are there any techniques to monitor capecitabine metabolism in real-time?
A11: Yes, 19F magnetic resonance spectroscopy (19F MRS) allows for non-invasive, real-time monitoring of capecitabine and its metabolites in the liver []. This technique holds promise for predicting efficacy and toxicity by providing insights into the metabolic conversion of capecitabine in patients.
Q12: What are potential future directions for research on 5'-Deoxy-5-fluorocytidine?
A12: Future research could explore targeted drug delivery systems [, ] to further enhance the tumor selectivity and reduce the systemic toxicity of capecitabine. Additionally, investigating the role of specific transporters in the cellular uptake and efflux of 5'-DFCR could provide valuable insights into its pharmacokinetic behavior.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。